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Abstract

Pyrametostrobin, a strobilurin fungicide, is a potent inhibitor of mitochondrial respiration in
fungi, demonstrating broad-spectrum activity against a variety of plant pathogens. This
technical guide provides a comprehensive overview of the discovery and synthetic pathways of
Pyrametostrobin, tailored for researchers and professionals in the fields of agrochemical and
drug development. Detailed experimental protocols, quantitative biological activity data, and in-
depth spectroscopic analysis are presented to facilitate further research and development.

Introduction

Pyrametostrobin belongs to the strobilurin class of fungicides, which are known for their
mechanism of action involving the inhibition of the cytochrome bcl complex (Complex Il1) in the
mitochondrial respiratory chain. This disruption of electron transport leads to a cessation of ATP
synthesis, ultimately causing fungal cell death. Pyrametostrobin's chemical structure, methyl
(2-(((1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy)methyl)phenyl)methoxycarbamate,
incorporates a pyrazole moiety, a feature that contributes to its high efficacy and broad
fungicidal spectrum. This guide will delve into the key aspects of its discovery, a detailed
synthesis pathway with experimental protocols, and its biological activity.

Discovery and Mode of Action
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The discovery of Pyrametostrobin is rooted in the extensive research on strobilurin
analogues, aiming to develop fungicides with improved efficacy, broader spectrum, and better
plant compatibility. The core principle behind its fungicidal activity is the inhibition of
mitochondrial respiration, a mode of action shared by other strobilurin fungicides like
Pyraclostrobin. By binding to the Qo site of the cytochrome bcl complex, Pyrametostrobin
effectively blocks the electron transfer from ubiquinol to cytochrome c, a critical step in the
production of cellular energy.

Signaling Pathway

The inhibitory action of Pyrametostrobin on the mitochondrial respiratory chain can be
visualized as follows:

Complex |
(NADH Dehydrogenase)

Complex Il
(Cytochrome bcl)

Cytochrome ¢ ATP Synthase

e- Complex IV
(Cytochrome ¢ Oxidase)

Click to download full resolution via product page

Figure 1: Mechanism of action of Pyrametostrobin on the mitochondrial electron transport
chain.

Synthesis Pathway

The synthesis of Pyrametostrobin is a multi-step process that involves the preparation of two
key intermediates: 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol and methyl (2-(bromomethyl)phenyl)
(methoxy)carbamate. These intermediates are then coupled to yield the final product.

Overall Synthesis Workflow
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Intermediate 2 Synthesis
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Figure 2: Overall synthetic workflow for Pyrametostrobin.

Experimental Protocols
Synthesis of Intermediate 1: 1,4-dimethyl-3-phenyl-1H-
pyrazol-5-ol

Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

* Materials: Phenylhydrazine, ethyl acetoacetate, ethanol, hydrochloric acid.
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e Procedure:

o

In a round-bottom flask, dissolve phenylhydrazine (0.5 mol) in ethanol (80 mL).

o Adjust the pH of the solution to 5.8-6.0 by the dropwise addition of concentrated
hydrochloric acid with stirring.

o Heat the solution to 50-55°C.

o Add ethyl acetoacetate (0.5 mol) dropwise over 2 hours, maintaining the reaction
temperature at 50-55°C.

o After the addition is complete, reflux the mixture for 1.5 hours.

o Distill off the ethanol under reduced pressure.

o Adjust the pH of the residue to 7.0 with a suitable base and reflux for another 1-3 hours.
o Cool the reaction mixture to room temperature to allow for crystallization.

o Filter the crude product, wash with cold water, and dry.

o Recrystallize the crude product from an ethanol-water mixture to obtain pure 1-phenyl-3-
methyl-5-pyrazolone.

e Yield: ~97%
e Characterization:
o Melting Point: 127-128°C
Step 2: Methylation to 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol
o Materials: 1-phenyl-3-methyl-5-pyrazolone, dimethyl sulfate, sodium hydroxide, water.
e Procedure:

o To a solution of 1-phenyl-3-methyl-5-pyrazolone in an appropriate solvent, add a solution
of sodium hydroxide.
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o Add dimethyl sulfate dropwise while maintaining the temperature and pH of the reaction
mixture.

o Stir the reaction mixture until the starting material is consumed (monitored by TLC).
o Acidify the reaction mixture and extract the product with a suitable organic solvent.

o Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to obtain the crude product.

o Purify by column chromatography or recrystallization.

Synthesis of Intermediate 2: Methyl (2-

(bromomethyl)phenyl)(methoxy)carbamate
Step 1: Synthesis of N-hydroxy-N-(2-methylphenyl)carbamate

o Materials: o-Nitrotoluene, methyl chloroformate, reducing agent (e.g., zinc powder, hydrazine
hydrate), catalyst (e.g., Raney nickel), solvent (e.g., methanol, dichloromethane).

e Procedure:

[¢]

In a reaction vessel, mix o-nitrotoluene, a catalyst, and a reaction solvent.

o Heat the mixture to 65-85°C and add hydrazine hydrate dropwise over 1.5-3 hours.
o Maintain the temperature and stir for an additional 2-7 hours.

o After the reaction is complete, filter the mixture and extract the organic phase.

o To the organic phase, add methyl chloroformate dropwise at 50°C over 2.5 hours and
react for 3 hours.

o After the reaction, wash with water, cool to induce precipitation, and filter the solid.
o Wash the filter cake with petroleum ether and ethyl acetate and dry to obtain the product.

e Yield: ~75-79%
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Step 2: Methylation to Methyl N-methoxy-N-(2-methylphenyl)carbamate

o Materials: N-hydroxy-N-(2-methylphenyl)carbamate, methylating agent (e.g., dimethyl
sulfate), base, solvent.

e Procedure:

[¢]

Dissolve N-hydroxy-N-(2-methylphenyl)carbamate in a suitable solvent and add a base.

[e]

Add the methylating agent dropwise at a controlled temperature.

[e]

Stir the reaction until completion.

(¢]

Work up the reaction mixture by extraction and purify the product.

Step 3: Bromination to Methyl (2-(bromomethyl)phenyl)(methoxy)carbamate

o Materials: Methyl N-methoxy-N-(2-methylphenyl)carbamate, N-bromosuccinimide (NBS),
radical initiator (e.g., AIBN), solvent (e.g., carbon tetrachloride).

e Procedure:

[e]

Dissolve methyl N-methoxy-N-(2-methylphenyl)carbamate in a suitable solvent.

o

Add NBS and a catalytic amount of a radical initiator.

[¢]

Reflux the mixture under light irradiation until the reaction is complete.

[¢]

Cool the mixture, filter off the succinimide, and concentrate the filtrate.

[e]

Purify the residue by column chromatography.

Final Coupling Reaction: Synthesis of Pyrametostrobin

e Materials: 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol, methyl (2-(bromomethyl)phenyl)
(methoxy)carbamate, base (e.g., potassium carbonate), solvent (e.g., DMF, acetone).

e Procedure:
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o In areaction flask, dissolve 1,4-dimethyl-3-phenyl-1H-pyrazol-5-ol and a base in a suitable
solvent.

o Add a solution of methyl (2-(bromomethyl)phenyl)(methoxy)carbamate dropwise at room
temperature.

o Stir the reaction mixture at an elevated temperature (e.g., reflux) for several hours until
completion (monitored by TLC).

o After cooling, filter off the inorganic salts and concentrate the filtrate under reduced
pressure.

o Dissolve the residue in a suitable solvent and wash with water.

o Dry the organic layer, concentrate, and purify the crude product by column
chromatography or recrystallization to afford Pyrametostrobin.

Spectroscopic Data
Pyrametostrobin
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Technique Data

Predicted chemical shifts (8, ppm) in CDCls:
Aromatic protons (multiplets in the range of 7.0-
7.6 ppm), -OCHs (singlet around 3.8 ppm), N-
14 NMR pp ) (sing pp .)
OCHs (singlet around 3.7 ppm), -CHz- (singlet
around 5.1 ppm), pyrazole-CHs (singlet around

2.2 ppm), N-CHs (singlet around 3.6 ppm).

Predicted chemical shifts (8, ppm) in CDCls:

C=0 (around 155 ppm), aromatic and pyrazole

carbons (in the range of 110-150 ppm), -OCHs
13C NMR

(around 53 ppm), N-OCHs (around 63 ppm), -

CHz- (around 65 ppm), pyrazole-CHs (around

12 ppm), N-CHs (around 37 ppm).

Expected [M+H]* at m/z 382.1761 for

C21H24N304*. Fragmentation patterns would
Mass Spec. ] ] )

likely involve cleavage of the ether linkage and

the carbamate group.[1]

Expected characteristic peaks: C=0 stretching
(around 1720-1740 cm™1), C-O stretching
FTIR (cm™1) (around 1200-1250 cm~1), C=N stretching
(around 1590 cm~1), and aromatic C-H
stretching (around 3000-3100 cm™1),

Biological Activity

Pyrametostrobin exhibits a broad spectrum of fungicidal activity against various plant
pathogenic fungi. While specific quantitative data for Pyrametostrobin is not as widely
published as for its close analogue, Pyraclostrobin, available information and structure-activity
relationship (SAR) studies indicate high efficacy.

Fungicidal Spectrum and Efficacy
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Pathogen

Disease

Reported Efficacy of Related
Strobilurins

Plasmopara viticola

Grapevine Downy Mildew

High, with ECso values for
Pyraclostrobin in the range of
0.04-0.94 pg/mL.[2]

Puccinia striiformis

Wheat Stripe Rust

Excellent control reported.[1]

Blumeria graminis f. sp. tritici

Wheat Powdery Mildew

Very effective, often used in
combination with other

fungicides.

Podosphaera xanthii

Cucumber Powdery Mildew

High efficacy, with control rates
above 90% reported for

Pyraclostrobin.[3]

Septoria tritici

Septoria Leaf Blotch

Good control, though
resistance management is

crucial.

Rhizoctonia solani

Rice Sheath Blight

Strobilurin analogues with
pyrazole rings show excellent
activity.[4][5]

Note: The efficacy data presented is largely based on the performance of Pyraclostrobin and

other closely related strobilurin fungicides. Specific ECso and ICso values for Pyrametostrobin

against these pathogens require further dedicated experimental evaluation.

Structure-Activity Relationship (SAR)

The fungicidal activity of Pyrametostrobin and related strobilurin analogues is influenced by

the nature and position of substituents on the pyrazole and phenyl rings.

o Pyrazole Ring: The presence and nature of substituents on the pyrazole ring are crucial for

activity. The dimethyl substitution pattern in Pyrametostrobin is optimized for binding to the

target enzyme.
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e Phenyl Ring: The substitution pattern on the phenyl ring attached to the pyrazole moiety can
significantly impact the fungicidal spectrum and potency.

o Toxophore (Methoxyacrylate): The methoxyacrylate group is the essential "toxophore™
responsible for binding to the Qo site of cytochrome bcl. Modifications to this group
generally lead to a loss of activity.

o Linker: The ether linkage between the pyrazole ring and the phenylcarbamate moiety
provides the correct spatial orientation for optimal interaction with the target site.

Figure 3: Chemical Structure of Pyrametostrobin.

Conclusion

Pyrametostrobin is a highly effective strobilurin fungicide with a broad spectrum of activity
against important plant pathogens. Its synthesis, while multi-stepped, relies on well-established
chemical transformations. The detailed protocols and data presented in this guide provide a
solid foundation for researchers and professionals to further explore the synthesis, biological
activity, and potential applications of Pyrametostrobin and its analogues. Future research
could focus on optimizing the synthesis for higher yields and lower environmental impact, as
well as expanding the understanding of its efficacy against a wider range of pathogens and
investigating potential resistance mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. mdpi.com [mdpi.com]

e 2. W0O2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-
yl)piperazine - Google Patents [patents.google.com]

« 3. Oil Adjuvants Enhance the Efficacy of Pyraclostrobin in Managing Cucumber Powdery
Mildew (Podosphaera xanthii) by Modifying the Affinity of Fungicide Droplets on Diseased
Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1462844?utm_src=pdf-body
https://www.benchchem.com/product/b1462844?utm_src=pdf-body
https://www.benchchem.com/product/b1462844?utm_src=pdf-body
https://www.benchchem.com/product/b1462844?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2077-0472/14/6/821
https://patents.google.com/patent/WO2015063709A1/en
https://patents.google.com/patent/WO2015063709A1/en
https://pubmed.ncbi.nlm.nih.gov/31082320/
https://pubmed.ncbi.nlm.nih.gov/31082320/
https://pubmed.ncbi.nlm.nih.gov/31082320/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 4. researchgate.net [researchgate.net]
e 5. search.library.stonybrook.edu [search.library.stonybrook.edu]

 To cite this document: BenchChem. [Pyrametostrobin: A Technical Guide to its Discovery and
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1462844#pyrametostrobin-discovery-and-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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